molecular formula C13H11F2N B15324429 2,3-Difluoro-5-(4-methylphenyl)aniline

2,3-Difluoro-5-(4-methylphenyl)aniline

Cat. No.: B15324429
M. Wt: 219.23 g/mol
InChI Key: HZVOGMQBKNOFKX-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(4-methylphenyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl-substituted phenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(4-methylphenyl)aniline typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic substitution reactions. One common method is the fluorination of 5-(4-methylphenyl)aniline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2,3-Difluoro-5-(4-methylphenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(4-methylphenyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    2,4-Difluoroaniline: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.

    2,5-Difluoroaniline: Another isomer with distinct reactivity and applications.

    4-Methyl-2,3-difluoroaniline: A closely related compound with a similar substitution pattern but different positional isomerism.

Uniqueness: 2,3-Difluoro-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

2,3-difluoro-5-(4-methylphenyl)aniline

InChI

InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3

InChI Key

HZVOGMQBKNOFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N

Origin of Product

United States

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